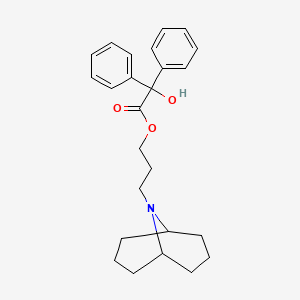
9-Azabicyclo(3.3.1)nonane, 9-(3-hydroxypropyl)-, benzilate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Azabicyclo(331)nonane, 9-(3-hydroxypropyl)-, benzilate is a complex organic compound with a bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Azabicyclo(3.3.1)nonane derivatives can be achieved through a one-pot tandem Mannich reaction. This method involves the reaction of aromatic ketones, paraformaldehyde, and dimethylamine, resulting in good yields of the desired product . Another method involves the catalytic [6π + 2π]-cycloaddition of N-substituted azepines with terminal alkynes, which is catalyzed by transition metal complexes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the one-pot tandem Mannich reaction and catalytic cycloaddition methods mentioned above can be scaled up for industrial applications, given their efficiency and high yields.
Analyse Chemischer Reaktionen
Types of Reactions
9-Azabicyclo(3.3.1)nonane, 9-(3-hydroxypropyl)-, benzilate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Reduction: Reduction reactions typically involve hydrogenation using metal catalysts.
Substitution: Substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
9-Azabicyclo(3.3.1)nonane, 9-(3-hydroxypropyl)-, benzilate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 9-Azabicyclo(3.3.1)nonane, 9-(3-hydroxypropyl)-, benzilate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with nicotinic acetylcholine receptors, acting as an agonist in the central and vegetative nervous systems . This interaction can modulate neurotransmitter release and influence various physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Azabicyclo(4.2.1)nonane: This compound shares a similar bicyclic structure and is also studied for its biological activity and pharmacological potential.
2-Azaadamantan-N-oxyl (AZADO): Another bicyclic nitroxyl radical used in oxidation reactions.
Uniqueness
9-Azabicyclo(331)nonane, 9-(3-hydroxypropyl)-, benzilate is unique due to its specific structural features and the resulting chemical properties
Eigenschaften
CAS-Nummer |
2002-31-5 |
|---|---|
Molekularformel |
C25H31NO3 |
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
3-(9-azabicyclo[3.3.1]nonan-9-yl)propyl 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C25H31NO3/c27-24(29-19-9-18-26-22-14-7-15-23(26)17-8-16-22)25(28,20-10-3-1-4-11-20)21-12-5-2-6-13-21/h1-6,10-13,22-23,28H,7-9,14-19H2 |
InChI-Schlüssel |
UPWZIUPEFMORMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCCC(C1)N2CCCOC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



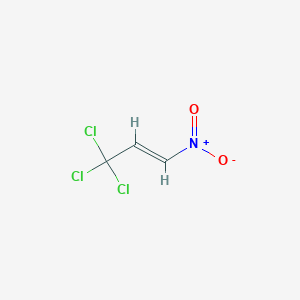
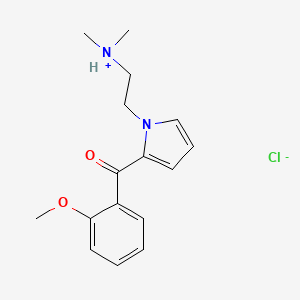
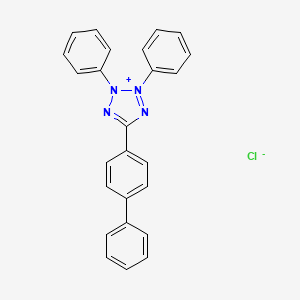
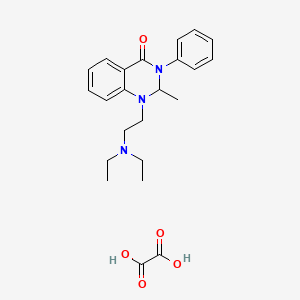
![[2-(Prop-2-en-1-yl)pyrrolidin-2-yl]acetic acid](/img/structure/B13731477.png)
![(1S,2S,3R,5S)-3-(7-((2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B13731491.png)
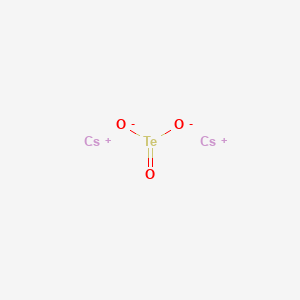
![diethyl-[1-(2-methoxy-2,2-diphenylacetyl)oxypropan-2-yl]azanium;chloride](/img/structure/B13731498.png)
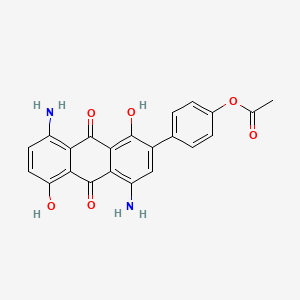
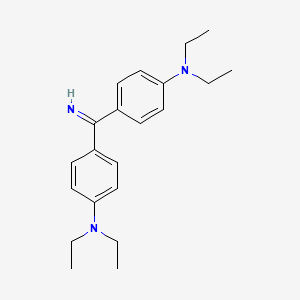
![6,7,13,14-Tetrathiadispiro[4.2.4.2]tetradecane](/img/structure/B13731507.png)
![N-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B13731511.png)
![3-[(3S,10S,13R,14S)-3,14-dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13731524.png)
